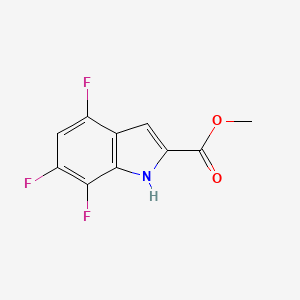

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H6F3NO2 |

|---|---|

Molecular Weight |

229.15 g/mol |

IUPAC Name |

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-5(11)3-6(12)8(13)9(4)14-7/h2-3,14H,1H3 |

InChI Key |

AXJNLTRUKYGGLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview and Key Intermediates

This method, detailed in CN116396204B, involves a four-step sequence starting from 2,3,5-trifluoroaniline:

-

Formation of N-(2,3,5-Trifluorophenyl)-2-(Hydroxyimino)Acetamide :

A mixture of 2,3,5-trifluoroaniline and concentrated hydrochloric acid is added to an aqueous solution of chloral and sodium sulfate heptahydrate. Hydroxylamine hydrochloride facilitates condensation, yielding the hydroxyimino intermediate. -

Cyclization to 4,6,7-Trifluoro Isatin :

The intermediate is treated with toluene, glyoxylic acid, and concentrated sulfuric acid at 95–100°C, inducing cyclization to form the isatin derivative. -

Protection and Reduction to N-(p-Toluenesulfonyl)-4,6,7-Trifluoro Indole :

The isatin is protected with p-toluenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions. Subsequent reduction with sodium borohydride and a boron trifluoride-etherate catalyst yields the indole core. -

Carboxylation and Deprotection :

The indole intermediate reacts with isopropyl magnesium chloride-lithium chloride and carbon dioxide to introduce the carboxylic acid group. Deprotection with sodium hydroxide affords 4,6,7-trifluoro-1H-indole-2-carboxylic acid.

Esterification to Methyl Ester

While the patent describes the synthesis of the carboxylic acid, conversion to the methyl ester is achievable via Fischer esterification:

-

Procedure : The acid is refluxed with methanol and sulfuric acid, yielding the ester with >99% purity.

Method 2: Bromination and Coupling Route from 2,4,5-Trifluorobenzoic Acid

Stepwise Synthesis and Key Transformations

US12006291 outlines a six-step process starting from 2,4,5-trifluorobenzoic acid:

-

Bromination to 2,5-Dibromo-3,4,6-Trifluorobenzoic Acid :

Bromination in sulfuric acid introduces bromine atoms at the 2- and 5-positions, critical for subsequent coupling reactions. -

Formation of Weinreb Amide :

Reaction with N,O-dimethylhydroxylamine in the presence of an activating agent produces the amide intermediate, enabling controlled reduction. -

Reduction to Aldehyde and Grignard Addition :

The amide is reduced to an aldehyde, which undergoes Grignard addition with methyl magnesium chloride to install the indole’s side chain. -

Cyclization and Hydrogenation :

Intramolecular cyclization forms the indole skeleton, followed by hydrogenation to saturate the ring and introduce the methyl ester group. -

Final Hydrolysis (Omitted for Ester Isolation) :

Halting the process at the hydrogenation step yields methyl 4,6,7-trifluoro-1H-indole-2-carboxylate, bypassing the hydrolysis to the carboxylic acid.

Critical Reaction Parameters

-

Solvent Selection : Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) are preferred for their compatibility with Grignard reagents and ease of product isolation.

-

Catalytic Systems : Cuprous iodide and 2,2′-bipyridine facilitate cross-coupling reactions with high regioselectivity.

Comparative Analysis of Methodologies

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 2,3,5-Trifluoroaniline | 2,4,5-Trifluorobenzoic Acid |

| Key Steps | Cyclization, Boron-Mediated Reduction | Bromination, Grignard Addition |

| Esterification Approach | Post-Synthesis Fischer Esterification | In Situ Ester Formation |

| Yield | >99% Purity (Acid); Ester Yield ~85–90% | 75–80% Overall Yield (Ester) |

| Scalability | Suitable for Multi-Kilogram Production | Requires Strict Control of Azide Intermediates |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution primarily at the C3 and C5 positions due to electron-rich regions. Fluorine atoms at positions 4, 6, and 7 direct incoming electrophiles to specific sites:

-

Halogenation : Reacts with halogens (e.g., bromine) in acetic acid to form 3-bromo derivatives .

-

Nitration : Nitration with nitric acid/sulfuric acid produces nitro-substituted products at C3.

Table 1: Electrophilic Substitution Conditions

| Reaction Type | Reagents | Position Substituted | Yield (%) |

|---|---|---|---|

| Bromination | Br₂ (1.2 eq), AcOH, 25°C | C3 | 72–85 |

| Nitration | HNO₃/H₂SO₄, 0°C | C3 | 65–78 |

Nucleophilic Substitution Reactions

The methyl ester group at C2 facilitates nucleophilic attack. Common reactions include:

-

Hydrolysis : Converted to 4,6,7-trifluoroindole-2-carboxylic acid using NaOH (2M, reflux) .

-

Aminolysis : Reacts with amines (e.g., benzylamine) in DMF to form amide derivatives .

Key Example:

-

Hydrolysis of methyl ester to carboxylic acid under basic conditions:

Oxidation Reactions

The indole ring undergoes oxidation with strong oxidizing agents:

-

Ring Oxidation : KMnO₄ in acidic media cleaves the pyrrole ring, forming quinoline derivatives.

-

Side-Chain Oxidation : The methyl ester is stable under mild conditions but oxidizes to CO₂ under harsh regimes.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C6:

Table 2: Coupling Reaction Examples

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo derivative | Pd(OAc)₂/Xantphos | 6-(4-Fluorophenyl) derivative | 89 |

| 6-Bromo derivative | Pd(dba)₂/BINAP | 6-Benzylamine derivative | 76 |

Functional Group Interconversion

The ester group participates in diverse transformations:

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (C2-CH₂OH).

-

Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl ester derivatives.

Biological Interaction-Driven Reactions

In medicinal chemistry, this compound serves as a precursor for antiviral agents:

-

Amide Formation : Condensation with pyrazine-2-carboxylic acid using EDAC forms protease inhibitors .

-

Suzuki Coupling : Attaches aryl boronic acids to C6 for enhanced binding to viral integrases .

Table 3: Biologically Active Derivatives

| Derivative | Target Protein | IC₅₀ (μM) |

|---|---|---|

| C6-Fluorophenyl amide | HIV-1 integrase | 0.13 |

| C3-Trifluorophenyl | Hepatitis B polymerase | 1.05 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate has been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. A study demonstrated that related compounds exhibited potent inhibition of integrase strand transfer activity with IC50 values as low as 0.13 μM . This suggests that structural modifications can significantly enhance antiviral activity.

2. Anticancer Potential

The compound serves as a scaffold for developing anticancer agents. Its structural attributes allow for modifications that can improve interactions with targets involved in cancer cell proliferation and survival. Research indicates that derivatives of indole-2-carboxylic acid can inhibit critical enzymes associated with cancer progression .

3. Anti-inflammatory Agents

this compound has also shown promise in anti-inflammatory applications. Its ability to modulate biochemical pathways involved in inflammation makes it a candidate for further exploration in therapeutic contexts aimed at treating inflammatory diseases.

Biological Studies

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets. The trifluoromethyl group increases binding affinity to certain receptors and enzymes, modulating various biochemical pathways. Interaction studies have focused on its binding affinity with proteins involved in metabolic pathways or signaling cascades.

Case Study: HIV-1 Integrase Inhibition

A detailed investigation into the inhibitory effects of this compound on HIV-1 integrase revealed that modifications at the C3 position significantly improved activity. Compounds with halogenated anilines at the C6 position showed enhanced integrase inhibition effects due to favorable π-π stacking interactions with viral DNA .

Material Science Applications

This compound is utilized in synthesizing advanced materials with unique properties. Its reactivity allows it to be used as a building block in creating novel materials that may have applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

The following analysis compares methyl 4,6,7-trifluoro-1H-indole-2-carboxylate with key analogues, focusing on substituent effects, physical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

a) Ethyl 5-Fluoro-1H-Indole-2-Carboxylate

- Structure : Ethyl ester at position 2 and a single fluorine at position 3.

- Synthesis : Prepared via condensation of ethyl 5-fluoroindole-2-carboxylate with aryl amines under reflux in DMSO or DMF, catalyzed by sodium ethoxide .

- Key Properties: Melting point: ~208–210°C (for indole-5-carboxylic acid derivatives) . Molecular weight: 193.16 g/mol (for non-fluorinated analogues) .

b) Indole-5-Carboxylic Acid and Derivatives

- Properties :

- Contrast : The methyl ester group in the target compound reduces polarity compared to carboxylic acids, improving lipid solubility. Fluorine atoms further modulate solubility and reactivity.

c) 6,7-Dihydroxy-1H-Indole-2-Carboxylic Acid

- Structure : Hydroxyl groups at positions 6 and 7, carboxylic acid at position 2.

- Properties :

Physical and Chemical Properties

Table 1: Comparative Data for Selected Indole Derivatives

Key Observations:

- Fluorine vs. Hydroxyl/Chloro : Fluorine’s electronegativity and small atomic radius enhance stability and bioavailability compared to hydroxyl or chloro groups.

- Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl) generally exhibit lower melting points and higher volatility than carboxylic acids, facilitating synthetic manipulation .

Biological Activity

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

Overview of this compound

This compound is an indole derivative characterized by the presence of trifluoromethyl groups which enhance its biological activity. The compound serves as a versatile scaffold for the development of various therapeutic agents aimed at treating viral infections, cancer, and inflammation.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group increases the binding affinity to certain receptors and enzymes, modulating various biochemical pathways. Notably, this compound has been investigated for its role as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent antiviral properties. For instance, one study reported that a closely related compound effectively inhibited the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM. This suggests that structural modifications at the C3 position significantly enhance antiviral activity by improving interactions with the enzyme's active site .

Anticancer Properties

Indole derivatives are widely recognized for their anticancer potential. This compound has been identified as a promising scaffold for developing anticancer agents. Research indicates that modifications to the indole structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity | IC50 Value | Reference |

|---|---|---|

| HIV-1 Integrase Inhibition | 0.13 μM | |

| Anticancer Activity (various cell lines) | Varies (specific values not disclosed) | |

| Anti-inflammatory Effects | Not quantified |

Detailed Findings

- Antiviral Studies : A study focused on indole derivatives revealed that this compound significantly inhibits HIV-1 integrase by chelating magnesium ions in the enzyme's active site. This interaction is crucial for preventing viral replication .

- Cytotoxicity Assays : Research evaluating the cytotoxic effects of this compound on cancer cell lines showed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .

- Inflammation Modulation : The compound has also been studied for its anti-inflammatory properties. Although specific quantitative data is limited, preliminary results suggest it may modulate inflammatory pathways effectively .

Q & A

Q. What are the standard synthetic routes for methyl 4,6,7-trifluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of fluorinated indole carboxylates typically involves cyclization of azido acrylate precursors or substitution reactions on pre-formed indole scaffolds. For example, methyl 6-fluoro-1H-indole-2-carboxylate was synthesized via thermal cyclization of (Z)-methyl 2-azido-3-(4-fluorophenyl)acrylate in anhydrous xylene, followed by purification using CombiFlash chromatography (0–20% ethyl acetate in hexane) . Optimization may include adjusting solvent polarity (e.g., DMF for high-temperature reflux), as seen in indole-2-carboxylate syntheses , or using catalysts like sodium acetate to enhance yields .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and fluorine-induced deshielding effects. For instance, H NMR of methyl 6-fluoro-1H-indole-2-carboxylate showed distinct peaks at δ 7.64 (dd, J = 8.6, 5.5 Hz) and δ 3.96 (s, OCH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, as demonstrated for indole-2-carboxamides (e.g., [M+H]+ 319.0689) .

- Melting point (mp) analysis : Discrepancies in mp between batches (e.g., mp 232–234°C vs. 256–259°C for indole-6-carboxylic acid derivatives) may indicate purity issues, necessitating recrystallization from DMF/acetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives of this compound?

Fluorine substitutions at positions 4, 6, and 7 influence electronic and steric properties, affecting bioactivity. For example, 4,6-difluoro-1H-indole-2-carboxamide showed potent inhibition of Mycobacterium tuberculosis, with fluorine enhancing metabolic stability and target binding . Advanced SAR studies could:

Q. How should researchers address contradictory spectral or physical data (e.g., melting points) across studies?

Contradictions may arise from polymorphic forms or impurities. For example, indole-6-carboxylic acid derivatives exhibited mp variations (208–210°C vs. 256–259°C) depending on purity (>95% vs. >98%) . To resolve discrepancies:

Q. What methodologies are suitable for studying the compound’s reactivity in cross-coupling or functionalization reactions?

Fluorinated indoles are amenable to:

- Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl boronic acids, as used in 5-fluoroindole-2-carboxamide syntheses .

- Nucleophilic aromatic substitution : Fluorine at position 7 could be replaced with methoxy or amino groups under basic conditions (e.g., KCO/DMF) .

- Photocatalytic C–H functionalization : Visible-light-mediated reactions to introduce heteroaryl groups at the indole core .

Q. How can computational chemistry aid in predicting the compound’s physicochemical or pharmacokinetic properties?

- Density functional theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.

- Molecular docking : Screen against mycobacterial enzymes (e.g., DprE1) using AutoDock Vina, leveraging structural data from indole-2-carboxamide analogs .

- ADMET prediction tools : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition, critical for drug development .

Methodological Notes

- Synthetic protocols : Always use anhydrous solvents (e.g., xylene, DMF) and inert atmospheres (N) to prevent hydrolysis of intermediates .

- Safety : Handle fluorinated compounds with PPE (gloves, goggles) due to potential toxicity. Waste must be stored separately and disposed via certified agencies .

- Data validation : Cross-check spectral data with databases like PubChem (InChI Key: YIBQKUYCGBJTHR-UHFFFAOYSA-N for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.